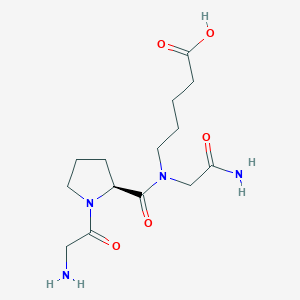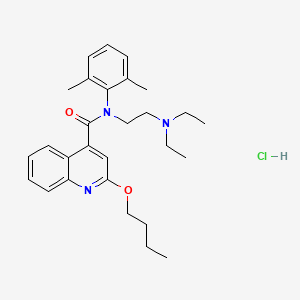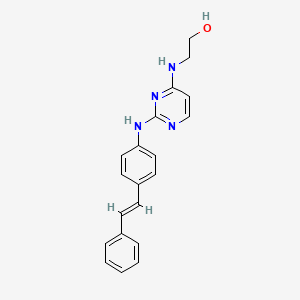![molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7](/img/no-structure.png)
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is an organic compound characterized by the presence of an iodophenyl group and two tert-butylfuran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) typically involves the reaction of 4-iodobenzaldehyde with 5-tert-butylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as boron trifluoride etherate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
作用机制
The mechanism by which 2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Cellular signaling pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A compound with similar structural features but different functional groups.
2,2’-[(2,6-Dichloro-4-iodophenyl)methylene]bis(1,3,5-trichlorobenzene): Another compound with an iodophenyl group and multiple chlorinated benzene rings.
Uniqueness
2,2’-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is unique due to its combination of an iodophenyl group with tert-butylfuran groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
属性
| 917571-18-7 | |
分子式 |
C23H27IO2 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI 键 |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)


